2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3 and an N-(2-phenylethyl)acetamide moiety at position 5 (Figure 1). Its molecular formula is C₃₀H₂₈N₄O₃, with a molecular weight of 492.57 g/mol (calculated from structural data).
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-35-22-13-11-21(12-14-22)17-31-19-30-26-23-9-5-6-10-24(23)32(27(26)28(31)34)18-25(33)29-16-15-20-7-3-2-4-8-20/h2-14,19H,15-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVUAIQLGSOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a substituted benzaldehyde with malononitrile in the presence of a base, followed by cyclization and further functionalization steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidoindole core, which is known for its pharmacological relevance. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving indole derivatives and pyrimidine precursors.
- Introduction of Functional Groups : The methoxyphenyl and phenylethyl groups are introduced through nucleophilic substitution reactions with appropriate halides.
- Acetamide Formation : The final step involves acylation to yield the acetamide functionality.
Biological Activities
2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide exhibits a range of biological activities attributed to its unique structure:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : The compound demonstrates activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Activities : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Research Applications
The compound's unique properties make it a valuable subject for various research applications:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further drug development studies.
- Biological Interaction Studies : Investigating its binding affinity to specific receptors can provide insights into its pharmacodynamics and pharmacokinetics.
- Mechanistic Studies : Understanding how this compound affects cellular signaling pathways can lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP values calculated using ChemAxon software.
Key Observations :
- In contrast, Compound C’s 3-methoxy group may reduce steric hindrance, favoring binding to shallower targets . Lipophilicity: The trifluoromethoxy group in Compound B increases LogP (4.3 vs. 3.5 in the target compound), suggesting higher membrane permeability but lower solubility . Steric Modifications: Compound A’s 8-methyl group on the indole ring introduces steric bulk, which may hinder binding to compact active sites but improve metabolic stability .
Insights :
- The target compound’s phenethyl acetamide group shares structural homology with kinase inhibitors (e.g., EGFR), though its specific activity remains untested .
- The trifluoromethoxy group in Compound B demonstrates the impact of halogenation on antimalarial efficacy, likely due to enhanced oxidative stability and target affinity .
Biological Activity
The compound 2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-phenylethyl)acetamide is a member of the pyrimidoindole class of compounds, characterized by a complex structure that includes a pyrimidoindole core and various functional groups. This compound has garnered attention due to its potential biological activities, which are being explored in various pharmacological contexts.
Chemical Structure
The molecular formula of the compound is . The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing cellular signaling pathways. Key areas of activity include:
- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various strains of bacteria and fungi. The presence of the methoxy group enhances its activity by improving lipophilicity and allowing better membrane penetration.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in critical biological processes. For example, it may inhibit phosphodiesterases (PDEs), which play a role in signal transduction.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors that modulate signal transduction pathways critical for various physiological responses.
- Gene Expression Modulation : The compound has the potential to alter gene expression related to cell growth and survival.
Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | , |
| Antimicrobial | Inhibition of bacterial and fungal growth | , |
| Enzyme Inhibition | Inhibition of PDEs and other enzymes | , |
Case Studies
- Anticancer Activity : A study evaluated the effect of the compound on HeLa cells, revealing a significant reduction in cell viability at concentrations above 10 μM. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Enzymatic Activity : Research showed that the compound inhibited PDE4 with an IC50 value of 200 nM, suggesting its potential use in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
